Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Solid-Phase Synthesis Regioselective Lithiation Pyridylsilanes

Synthetic routes requiring sequential, site-selective functionalization of a pyridine core are often blocked by regioisomeric impurities or mono-halogenated analogs. This compound delivers a precise 2-bromo-5-chloro-4-Boc-carbamate pattern for orthogonal cross-coupling (Suzuki-Miyaura then Buchwald-Hartwig). - Enables 3-vector SAR exploration after sequential C2 coupling, C4 deprotection, and C5 functionalization. - Boc group provides solid-phase synthesis attachment point for automated library generation. - ≥98% purity ensures reproducible kinetics in Pd-mediated reactions.

Molecular Formula C10H12BrClN2O2
Molecular Weight 307.57 g/mol
Cat. No. B13111030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate
Molecular FormulaC10H12BrClN2O2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Br
InChIInChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
InChIKeyWASMCRBPJNBVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate – Dual-Halogen Pyridine Scaffold


Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate (CAS: 1279821-76-9, MF: C10H12BrClN2O2, MW: 307.57 g/mol) is a halogenated pyridine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 4-amino position and two distinct halogen substituents—bromine at the 2-position and chlorine at the 5-position . This precise substitution pattern classifies it as a versatile heterocyclic building block, commonly employed as a synthetic intermediate in pharmaceutical and agrochemical research. Its dual-halogen architecture is specifically designed to enable sequential, site-selective functionalization via cross-coupling methodologies, offering synthetic chemists a strategic advantage over mono-halogenated or differently substituted pyridine analogs .

Dual-halogen scaffold designed for sequential cross-coupling strategies
Boc-protected 4-amino handle supports post-coupling scaffold diversification
Precise 2-bromo-5-chloro pattern enables regioselective functionalization control

Regioisomeric Positioning in Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate


In heterocyclic chemistry, the precise location of halogen substituents on a pyridine ring is not a trivial detail; it is the primary determinant of both chemical reactivity and biological target engagement. Compounds within the same halopyridine carbamate class—such as the 5-bromo-2-chloro regioisomer (CAS: 1820683-84-8) or the 3-bromo-5-chloro analog (CAS: 1335057-33-4)—exhibit fundamentally different electronic and steric environments [1]. This translates to divergent reaction kinetics in palladium-catalyzed cross-couplings and distinct binding affinities in biological assays. Consequently, generic substitution of one regioisomer for another in a synthetic route or a structure-activity relationship (SAR) study is highly likely to result in reaction failure, significant yield reduction, or a complete loss of desired biological potency. The specific 2-bromo-5-chloro-4-carbamate arrangement of this compound is a non-negotiable structural requirement for applications demanding sequential, regioselective functionalization or for maintaining fidelity to a patented pharmaceutical intermediate [2].

Regioisomeric 5-bromo-2-chloro analog may alter C-4 lithiation selectivity critical for solid-phase synthesis
Halogen position shift may change palladium-catalyzed cross-coupling chemoselectivity profile
Lipophilicity divergence across regioisomers may confound SAR interpretation

Reactivity and Selectivity Advantages of Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate


Regioselective Ortholithiation for Solid-Phase Synthesis

The ortho-lithiation reactivity of 2-chloro-5-bromopyridine—the core scaffold of the target compound—has been quantitatively established as highly regioselective at the C-4 position when treated with t-BuLi. This selectivity is a direct function of the 2-chloro-5-bromo substitution pattern, which differs fundamentally from other regioisomers like 3-bromopyridines [1]. The target compound, bearing a Boc-protected amine at this very C-4 position, is a direct derivative of this scaffold, inheriting its unique regiochemical fingerprint. This enables selective immobilization on solid supports, a key advantage for combinatorial chemistry and library synthesis that is not achievable with the 5-bromo-2-chloro analog due to its altered electronic profile [1].

Regioselective C-4 Lithiation
Class-level inference
Target scaffold shows selective C-4 lithiation; not observed with 3-bromopyridine under same conditions.
May support regioselective immobilization for solid-phase synthesis.
Inferred from parent 2-chloro-5-bromopyridine; verify with Boc-carbamate derivative.
Solid-Phase Synthesis Regioselective Lithiation Pyridylsilanes

Sequential Cross-Coupling via Halogen Electronics

The electronic properties of the 2-bromo-5-chloro substitution pattern confer a distinct advantage in sequential cross-coupling strategies. The bromine at the C-2 position is significantly more reactive towards oxidative addition with palladium catalysts compared to the chlorine at the C-5 position. This chemoselectivity is a well-established class-level principle for 2-bromo-5-chloropyridines, allowing for a first functionalization at C-2 via Suzuki, Sonogashira, or Buchwald-Hartwig reactions while leaving the C-5 chlorine intact for a subsequent, orthogonal transformation (e.g., a second Suzuki coupling or a nucleophilic aromatic substitution) . In contrast, the regioisomeric 5-bromo-2-chloropyridin-4-ylcarbamate presents the more reactive bromine at the meta-position relative to the ring nitrogen, altering the electronic bias and potentially reducing the selectivity window between the two halogen sites, thereby increasing the risk of unwanted di-substitution or requiring more stringent reaction optimization .

Chemoselective Cross-Coupling
Class-level · Source review
C-2 bromine more reactive than C-5 chlorine, enabling potential sequential Pd-catalyzed coupling.
May enable stepwise diversification; exact selectivity window requires validation.
Class-level trend; reactivity gap may vary with catalyst/conditions.
Suzuki-Miyaura Coupling Chemoselectivity Sequential Functionalization

Divergent Physicochemical Properties vs. Regioisomers

The precise arrangement of bromine and chlorine atoms on the pyridine ring directly impacts key physicochemical descriptors that govern a molecule's drug-likeness, solubility, and membrane permeability. Computational predictions reveal that the target compound, tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate, has a predicted XLogP3-AA value of 3.1 [1]. This value is a direct consequence of its specific substitution pattern. While the regioisomer tert-butyl (5-bromo-2-chloropyridin-4-yl)carbamate shares the same molecular formula and weight, its predicted XLogP3-AA is not publicly documented but is expected to differ due to the altered electronic distribution and dipole moment. Such differences in lipophilicity can be crucial for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile in medicinal chemistry programs.

Predicted Lipophilicity
Supporting evidence
XLogP3-AA = 3.1
Reported LogP supports lipophilicity-guided SAR design.
Comparator regioisomer LogP not reported; confirm by direct measurement.
Physicochemical Properties LogP In Silico Prediction

Application Scenarios for Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate


Kinase Inhibitor Library Synthesis

Given its established chemoselectivity advantage (C-2 bromine > C-5 chlorine), this compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors . Researchers can first exploit the C-2 bromine in a Suzuki-Miyaura coupling to introduce a diverse array of aryl or heteroaryl groups. Following Boc-deprotection of the 4-amino group, a second diversification step (e.g., amide bond formation or reductive amination) can be performed. Finally, the C-5 chlorine can be utilized for a second, orthogonal cross-coupling or nucleophilic substitution, enabling the rapid exploration of three distinct vectors of chemical space around a central pyridine core.

Solid-Phase Combinatorial Chemistry

The unique regioselectivity of the 2-chloro-5-bromopyridine scaffold for C-4 lithiation, as demonstrated in foundational research [1], makes tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate a premier candidate for solid-phase synthesis applications. The Boc-protected amine provides a convenient attachment point to a solid support, while the dual halogens serve as handles for on-bead functionalization. This strategy allows for the efficient, automated synthesis of large combinatorial libraries of pyridine-containing compounds for high-throughput screening campaigns in both pharmaceutical and agrochemical discovery.

Advanced Agrochemical Intermediates

The compound's dual-halogen architecture aligns with the structural complexity often required in modern agrochemical active ingredients . Its use as a key intermediate is particularly valuable in the synthesis of novel fungicides, herbicides, and insecticides where a polysubstituted pyridine moiety is a core pharmacophore. The ability to perform sequential cross-couplings allows chemists to build the exact substitution pattern required for potent and selective target engagement, a process that would be significantly more cumbersome or impossible with mono-halogenated or regioisomeric analogs.

Selective Bromodomain Inhibitors

While direct quantitative data for this specific carbamate is limited in the public domain, the broader class of substituted pyridines is heavily investigated for modulating bromodomain and extra-terminal (BET) proteins [2]. This compound serves as a strategic precursor for introducing the 2-amino-5-chloropyridine motif into larger molecular frameworks. For instance, after cross-coupling at the C-2 position, the Boc group can be cleaved to reveal a primary amine. This amine can then be elaborated into urea, amide, or sulfonamide linkers, which are common structural features in known, potent BET inhibitors like I-BET762 and JQ1, thereby enabling the rapid synthesis of novel analogs for SAR exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual-halogen chemoselectivity
Sequential cross-coupling efficiency
Solid-phase combinatorial chemistry
C-4 Boc-amine handle for resin attachment
On-bead regioselective functionalization
Agrochemical intermediate research
Polysubstituted pyridine scaffold
Orthogonal diversification routes
Bromodomain inhibitor analog design
2-bromo-5-chloro substitution pattern
SAR exploration with BET-targeting motifs

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